Spectroscopic Characterization of 2-Benzoylpyridine: A Technical Guide
Spectroscopic Characterization of 2-Benzoylpyridine: A Technical Guide
This technical guide provides an in-depth overview of the spectroscopic characterization of 2-Benzoylpyridine, a significant compound in various chemical and pharmaceutical applications. It serves as a comprehensive resource for researchers, scientists, and drug development professionals, detailing the key spectroscopic data and the experimental protocols for their acquisition. 2-Benzoylpyridine is utilized as a reagent in the polymer industry and as a precursor for compounds with potential cytotoxic and anti-inflammatory activities[1][2].
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of 2-Benzoylpyridine by providing detailed information about the hydrogen (¹H) and carbon (¹³C) atomic environments.
¹H NMR Spectroscopy Data
The ¹H NMR spectrum of 2-Benzoylpyridine, typically recorded in deuterated chloroform (CDCl₃), reveals distinct signals corresponding to the nine protons of the phenyl and pyridyl rings.
| Assignment | Chemical Shift (δ) in ppm | Solvent/Frequency |
| A | 8.708 | CDCl₃ / 89.56 MHz[3] |
| B | 8.06 | CDCl₃ / 89.56 MHz[3] |
| C | 8.03 | CDCl₃ / 89.56 MHz[3] |
| D | 7.883 | CDCl₃ / 89.56 MHz |
| E | 7.54 | CDCl₃ / 89.56 MHz |
| F | 7.58 to 7.34 | CDCl₃ / 89.56 MHz |
Note: Assignments are based on data from available spectra and may require further 2D NMR experiments for unambiguous confirmation.
¹³C NMR Spectroscopy Data
The ¹³C NMR spectrum provides insight into the carbon framework of the molecule. The spectrum for 2-Benzoylpyridine in CDCl₃ shows 12 distinct carbon signals.
| Chemical Shift (δ) in ppm (Tentative) | Solvent/Frequency |
| ~195 (C=O) | CDCl₃ / 25.16 MHz |
| ~155-120 (Aromatic C) | CDCl₃ / 25.16 MHz |
Note: Specific peak assignments for each carbon atom require detailed analysis and comparison with predicted spectra or advanced NMR experiments.
Experimental Protocol for NMR Spectroscopy
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Sample Preparation : Dissolve approximately 20-40 mg of 2-Benzoylpyridine in about 0.5 mL of deuterated chloroform (CDCl₃). Ensure the sample is fully dissolved. For dilute samples, it is crucial to use clean NMR tubes and minimize the solvent volume to maximize concentration.
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Instrumentation : Transfer the solution into a standard 5 mm NMR tube.
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Data Acquisition : Acquire the ¹H and ¹³C NMR spectra using a spectrometer, such as a Bruker AVANCE operating at a frequency of 300 MHz or higher. For ¹³C NMR, a sufficient number of scans (ns) should be chosen to achieve an adequate signal-to-noise ratio, and the receiver gain should be adjusted accordingly.
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Data Processing : Process the acquired Free Induction Decay (FID) data by applying a Fourier transform. Calibrate the chemical shift scale using the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C).
Vibrational Spectroscopy
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups and vibrational modes of the 2-Benzoylpyridine molecule.
Infrared (IR) and Raman Spectroscopy Data
The key vibrational frequencies provide a characteristic fingerprint for 2-Benzoylpyridine. The most prominent feature is the carbonyl (C=O) stretching vibration.
| Vibrational Mode | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) | Technique/Sample Prep |
| C=O Stretch | ~1670 | ~1660 | KBr disc / Nujol mull |
| Aromatic C=C/C=N Stretch | ~1600-1400 | ~1600-1400 | KBr disc / Nujol mull |
| C-H Stretch (Aromatic) | ~3100-3000 | ~3100-3000 | KBr disc / Nujol mull |
Experimental Protocol for IR Spectroscopy (KBr Pellet Method)
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Sample Preparation : Grind 1-2 mg of 2-Benzoylpyridine with approximately 100 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
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Pellet Formation : Place the powder into a pellet press and apply high pressure (e.g., 10-12 tons/in²) to form a transparent or translucent disc.
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Data Acquisition : Place the KBr pellet in the sample holder of an FTIR spectrometer (e.g., a Perkin Elmer Model 783). Record the spectrum, typically in the range of 4000-400 cm⁻¹.
Experimental Protocol for Raman Spectroscopy
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Sample Preparation : The sample can be analyzed as a pure solid or as a solution in a solvent like chloroform or carbon tetrachloride. The concentration for solutions is typically in the range of 10⁻¹ to 10⁻³ M.
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Instrumentation : Place the sample in a quartz cuvette or glass capillary tube.
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Data Acquisition : Use a Raman spectrophotometer, such as a Spex Ramalog system, equipped with an argon ion laser using an appropriate excitation wavelength (e.g., 514.5 nm). The scattered radiation is detected using a sensitive detector like a photomultiplier tube.
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule.
UV-Vis Spectroscopy Data
The electronic absorption spectrum of 2-Benzoylpyridine shows characteristic bands corresponding to π → π* and n → π* transitions.
| Wavelength (λmax) | Solvent | Transition Type (Tentative) |
| ~262 nm | Ethanol/Methanol | π → π |
| ~238 nm | Ethanol/Methanol | π → π |
Data derived from a study on its excited electronic states.
Experimental Protocol for UV-Vis Spectroscopy
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Sample Preparation : Prepare a dilute solution of 2-Benzoylpyridine in a UV-transparent solvent, such as ethanol or methyl cyclohexane. Concentrations are typically in the range of 10⁻³ to 10⁻⁶ M.
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Instrumentation : Use a quartz cuvette to hold the sample solution.
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Data Acquisition : Record the absorption spectrum using a UV-Vis spectrophotometer (e.g., a Shimadzu UV-2101PC) over a wavelength range of approximately 200-400 nm. A solvent blank is used as a reference.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of 2-Benzoylpyridine, confirming its elemental composition.
Mass Spectrometry Data
The mass spectrum, typically obtained using electron ionization (EI), shows the molecular ion peak and several characteristic fragment ions.
| m/z (Mass-to-Charge Ratio) | Relative Intensity (%) | Assignment |
| 183 | 71.1 | [M]⁺ (Molecular Ion) |
| 182 | 59.8 | [M-H]⁺ |
| 155 | 94.5 | [M-CO]⁺ or [C₁₁H₉N]⁺ |
| 105 | 100.0 | [C₆H₅CO]⁺ (Benzoyl cation) |
| 77 | 95.2 | [C₆H₅]⁺ (Phenyl cation) |
| 51 | 35.4 | [C₄H₃]⁺ |
Experimental Protocol for Mass Spectrometry
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Sample Introduction : Introduce a small amount of the 2-Benzoylpyridine sample directly into the ion source of the mass spectrometer.
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Ionization : Ionize the sample using a standard technique like Electron Ionization (EI) at a typical energy of 70 eV.
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Mass Analysis : The resulting ions are separated based on their mass-to-charge ratio by a mass analyzer.
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Detection : The abundance of each ion is measured by a detector to generate the mass spectrum.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the comprehensive spectroscopic characterization of 2-Benzoylpyridine.
Caption: Experimental workflow for the spectroscopic characterization of 2-Benzoylpyridine.
